Cas no 2778147-33-2 ((1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole)
(1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole Chemical and Physical Properties
Names and Identifiers
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- (1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole
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- Inchi: 1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H
- InChI Key: FHJJVSJWFYYPAC-UHFFFAOYSA-N
- SMILES: N1(C2=C([H])C([H])=C3NC4=C([H])C([H])=C([H])C([H])=C4C3=C2[H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
(1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM1032588-10g |
(1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole |
2778147-33-2 | 95%+ | 10g |
$231 | 2024-07-28 |
(1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole
Introduction to (1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole (CAS No. 2778147-33-2)
(1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2778147-33-2, belongs to the carbazole family, a class of heterocyclic aromatic compounds known for their diverse biological activities and structural versatility. The intricate molecular structure of this derivative, characterized by multiple hydrogenated positions and a bicarbazole core, makes it a subject of intense research interest.
The significance of (1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole lies in its potential applications across various scientific domains. In pharmaceutical research, this compound has been explored for its pharmacological properties, particularly in the development of novel therapeutic agents. The extended conjugation system and the presence of multiple hydrogen atoms contribute to its unique electronic and photophysical characteristics, which are being leveraged in the design of advanced materials and optoelectronic devices.
Recent advancements in synthetic chemistry have enabled the efficient preparation of derivatives like (1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'‐bicarbazole, facilitating its integration into complex molecular architectures. These synthetic methodologies have opened new avenues for exploring its biological efficacy and material properties. For instance, studies have demonstrated its potential as a building block in the synthesis of complex organic semiconductors and as a ligand in coordination chemistry.
The bicarbazole moiety is particularly noteworthy due to its ability to form stable complexes with metal ions. This property has been exploited in the development of catalytic systems and luminescent materials. In particular, researchers have been investigating its use as a component in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where its electron-donating capabilities contribute to improved device performance.
In the realm of medicinal chemistry, (1,1',2,2',3',4,4',5,5',6,6',7,7',8,8'‐2H15)‐9H‐3,9'-bicarbazole has shown promise as an anti-inflammatory agent. Preclinical studies have indicated that it can modulate inflammatory pathways by interacting with specific biological targets. The hydrogenated version of this compound enhances its metabolic stability while maintaining its bioactivity. This balance is crucial for developing drugs that exhibit both efficacy and safety profiles suitable for therapeutic use.
The structural features of (1,1',2,2',3,',4,4',5,5',6,6',7,7',8',8'-2H15)−9H−3,
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